N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, an oxazole ring, and a substituted phenyl group
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2/c1-11-17(12(2)25-22-11)18(24)21-15-4-3-7-23(10-15)9-13-5-6-14(20)8-16(13)19/h5-6,8,15H,3-4,7,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVXTZWWWUFSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCCN(C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution on the Phenyl Ring: The 2-chloro-4-fluorophenyl group is introduced through a substitution reaction using suitable reagents.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a precursor containing the necessary functional groups.
Coupling Reactions: The final step involves coupling the piperidine, phenyl, and oxazole components under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide: shares structural similarities with other compounds containing piperidine, oxazole, and substituted phenyl groups.
This compound: can be compared to compounds like this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
